

Spectroscopic Characterization of 6-Morpholinopyridin-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Morpholinopyridin-2-amine

CAS No.: 400774-96-1

Cat. No.: B1319088

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **6-Morpholinopyridin-2-amine** (CAS No. 400774-96-1), a key heterocyclic building block in medicinal chemistry and materials science. The unique structural amalgamation of a 2-aminopyridine core with a morpholine substituent imparts distinct physicochemical properties, making a thorough spectroscopic analysis paramount for unequivocal identification, purity assessment, and understanding its chemical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Physicochemical Properties

6-Morpholinopyridin-2-amine possesses a molecular formula of $C_9H_{13}N_3O$ and a molecular weight of approximately 179.22 g/mol. [1][2] The molecule integrates a substituted pyridine ring, a secondary amine in the morpholine ring, and a primary exocyclic amine, all of which contribute to its characteristic spectroscopic signature.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N ₃ O	[1][2]
Molecular Weight	179.22 g/mol	[1][2]
CAS Number	400774-96-1	[1][2]

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// Atom nodes
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N_amine [label="NH2", pos="-2.6,1.25!"];  
C3 [label="C", pos="-1.3,-0.75!"];  
C4 [label="C", pos="0,-1.5!"];  
C5 [label="C", pos="1.3,-0.75!"];  
C6 [label="C", pos="1.3,0.75!"];  
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C7 [label="C", pos="3.9,0.5!"];  
C8 [label="C", pos="5.2,1.25!"];  
O_morpholine [label="O", pos="5.2,2.75!"];  
C9 [label="C", pos="3.9,3.5!"];  
C10 [label="C", pos="2.6,2.75!];
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// Bonds
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N1 -- C2;  
C2 -- N_amine;  
C2 -- C3;  
C3 -- C4;  
C4 -- C5;  
C5 -- C6;  
C6 -- N1;
```

```
C6 -- N_morpholine;  
N_morpholine -- C7;  
C7 -- C8;  
C8 -- O_morpholine;  
O_morpholine -- C9;  
C9 -- C10;  
C10 -- N_morpholine;  
  
}
```

Caption: Molecular structure of **6-Morpholinopyridin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **6-Morpholinopyridin-2-amine**. While a complete, peer-reviewed experimental dataset for this specific molecule is not readily available in the public domain, we can predict the salient features based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the morpholine ring, and the protons of the primary amine.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
-7.4 - 7.6	t	1H	H-4	The pyridine proton at position 4 is expected to be a triplet due to coupling with H-3 and H-5.
-6.4 - 6.6	d	1H	H-5	This proton will appear as a doublet due to coupling with H-4.
-6.0 - 6.2	d	1H	H-3	This proton will appear as a doublet due to coupling with H-4.
-4.5 - 5.0	br s	2H	-NH ₂	The primary amine protons typically appear as a broad singlet and can exchange with D ₂ O.
-3.7 - 3.9	t	4H	-O-CH ₂ -	The methylene protons adjacent to the oxygen in the morpholine ring are deshielded and appear as a triplet.
-3.4 - 3.6	t	4H	-N-CH ₂ -	The methylene protons adjacent to the nitrogen in the morpholine ring appear as a triplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

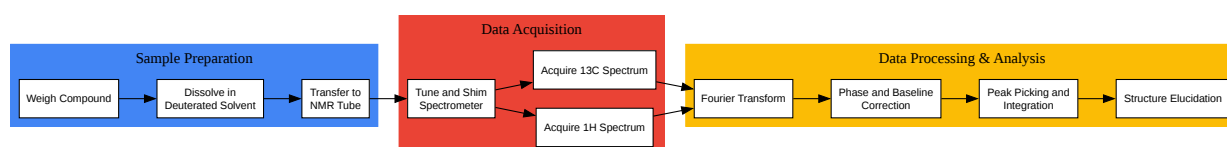
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment	Rationale
~160	C-2	Carbon attached to the primary amine group is significantly deshielded.
~158	C-6	Carbon attached to the morpholine nitrogen is also highly deshielded.
~138	C-4	The CH carbon in the middle of the pyridine ring.
~105	C-5	Aromatic CH carbon.
~98	C-3	Aromatic CH carbon, shielded by the adjacent amine group.
~67	-O-CH ₂ -	Methylene carbons adjacent to the morpholine oxygen.
~45	-N-CH ₂ -	Methylene carbons adjacent to the morpholine nitrogen.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **6-Morpholinopyridin-2-amine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.^[3]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.

- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[4]
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.



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- [3. rsc.org \[rsc.org\]](https://rsc.org)

- [4. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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